4-O-Methylglucuronic acid

Overview

Description

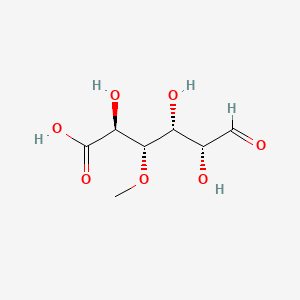

4-O-Methylglucuronic acid is an organic compound that is a significant constituent of hardwood xylans. It is a derivative of glucuronic acid, where the hydroxyl group at the fourth carbon is replaced by a methoxy group. This compound is commonly found as a side chain in hemicellulose, particularly in the xylan backbone of hardwoods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylglucuronic acid can be achieved through various methods. One common approach involves the oxidation of methyl 4-O-methyl-β-D-glucopyranoside using TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) as an oxidizing agent. The resulting glucuronide derivative is then hydrolyzed with trifluoroacetic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant biomass, particularly hardwoods. The process includes the hydrolysis of hemicellulose to release the xylan backbone, followed by the isolation of this compound through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-O-Methylglucuronic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, such as hexenuronic acid under alkaline conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: TEMPO, sodium hypochlorite, and sodium bromide are commonly used reagents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Hexenuronic acid: Formed through β-elimination under alkaline conditions.

Furfural: Obtained through the ring-opening of this compound.

Scientific Research Applications

4-O-Methylglucuronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-Methylglucuronic acid involves its incorporation into the xylan backbone of hemicellulose. The methoxy group at the fourth carbon position influences the chemical properties of the xylan, affecting its reactivity and interactions with other molecules. The compound undergoes various chemical transformations, such as β-elimination, which leads to the formation of hexenuronic acid under alkaline conditions . This transformation plays a crucial role in the degradation and processing of plant biomass.

Comparison with Similar Compounds

Glucuronic acid: The parent compound of 4-O-Methylglucuronic acid, lacking the methoxy group at the fourth carbon.

Hexenuronic acid: A derivative formed from this compound under alkaline conditions.

Xylooligosaccharides: Compounds that contain this compound as a side chain group.

Uniqueness: this compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its parent compound, glucuronic acid. This uniqueness makes it an important component in the study of plant biomass and its applications in various fields.

Biological Activity

4-O-Methylglucuronic acid (4-O-MeGlcA) is a significant uronic acid derivative found in various polysaccharides, particularly in hemicelluloses such as glucuronoxylan. This compound plays a crucial role in plant cell wall structure and has been implicated in various biological activities. This article reviews the biological activity of this compound, focusing on its biochemical properties, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from glucuronic acid through the methylation of the hydroxyl group at the 4-position. Its structure can be represented as follows:

This modification influences its solubility, reactivity, and interactions with other biomolecules.

Role in Plant Cell Walls

This compound is primarily found in the hemicellulose component of plant cell walls, specifically in glucuronoxylan. This polysaccharide contributes to the structural integrity and flexibility of the cell wall, affecting plant growth and development. Studies have shown that the degree of 4-O-methylation can influence the physical properties of xylan, including its susceptibility to enzymatic degradation .

Enzymatic Interactions

The biological activity of this compound is closely linked to its interactions with various enzymes. For instance, it acts as a substrate for specific glycosyltransferases and hydrolases that modify polysaccharide structures. The enzyme AtGXMT1 from Arabidopsis thaliana catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to O-4 of glucuronic acid residues in xylan . This enzymatic activity is essential for maintaining the balance of methylated and unmethylated forms of glucuronoxylan, which can affect lignin composition and overall cell wall architecture.

Anti-Inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties. A study demonstrated that a mixture containing 4-O-MeGlcA significantly inhibited ethanol-induced gastric lesions in animal models . This suggests potential applications in treating gastrointestinal disorders.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It was found to enhance the efficacy of certain antibiotics when used in combination, indicating that this compound may serve as a synergistic agent in antimicrobial therapies .

Case Studies

- Distribution Patterns in Xylans : A study utilizing matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) analyzed the distribution of this compound residues in xylans from various species. It was found that these residues were regularly spaced along the polysaccharide chains, influencing their functional properties .

- Enzymatic Hydrolysis : Research indicated that enzymes such as endoxylanases and β-xylosidases act synergistically with compounds containing this compound during xylan hydrolysis, enhancing sugar release for biofuel production .

Data Tables

| Property | Description |

|---|---|

| Chemical Formula | C₆H₁₀O₇ |

| Role in Plants | Component of hemicellulose; affects cell wall structure |

| Enzymes Involved | AtGXMT1 (methyltransferase), endoxylanases |

| Therapeutic Applications | Anti-inflammatory, antimicrobial |

Properties

IUPAC Name |

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGOCWIJGWDKHC-FSIIMWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C=O)O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947556 | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4120-73-4, 2463-49-2 | |

| Record name | 4-O-Methyl-D-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4120-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylglucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.